

Introduction: Unveiling the Versatility of 4-Styrylpyridine

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Compound of Interest

Compound Name: 4-Styrylpyridine

Cat. No.: B085998

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4-Styrylpyridine, also known by its synonym 4-Stilbazole, is a heterocyclic aromatic compound that has garnered significant attention across diverse scientific disciplines.^{[1][2]} Structurally, it consists of a pyridine ring and a benzene ring connected by an ethylene bridge (C=C double bond). This arrangement results in a conjugated π -system that is the foundation for its unique photochemical and electronic properties. While seemingly a simple molecule, **4-Styrylpyridine** serves as a crucial building block and a functional ligand in advanced materials, coordination chemistry, and the development of novel therapeutic agents.^{[3][4][5][6]} Its utility stems from the nitrogen atom in the pyridine ring, which acts as a coordination site for metal ions, and the photoreactive nature of its carbon-carbon double bond. This guide provides an in-depth exploration of its chemical structure, physicochemical properties, reactivity, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Core Chemical Identity and Structure

A precise understanding of a molecule's structure is paramount to harnessing its potential. **4-Styrylpyridine** is an achiral molecule whose identity is defined by the following core parameters.^[7]

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₁ N	[1][7][8][9]
Molecular Weight	181.23 g/mol	[1][8]
CAS Number	103-31-1	[8][9]
Synonyms	4-Stilbazole, (E)-4-styrylpyridine, gamma-Stilbazole	[1][8]

The defining structural feature of **4-Styrylpyridine** is its ability to exist as two geometric isomers: trans (E) and cis (Z), arising from the restricted rotation around the C=C double bond. [10][11][12] The trans isomer is the thermodynamically more stable and commercially prevalent form due to reduced steric hindrance between the aromatic rings.

Caption: Chemical structure of (E)-**4-Styrylpyridine**.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of **4-Styrylpyridine** are essential for its handling, characterization, and application.

Property	Value
Appearance	White to grey or brown powder/crystals[2][13]
Melting Point	131 °C[13]
Boiling Point	208-210 °C @ 33 Torr[13]
Water Solubility	11.2 µg/mL (at pH 7.4)[1]
Storage Temperature	2-8°C, in a dry, well-ventilated place[13]

Spectroscopic Characterization: The unambiguous identification and purity assessment of **4-Styrylpyridine** rely on a suite of spectroscopic techniques.[14]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the molecular skeleton, the trans configuration of the vinyl protons (typically showing a large coupling constant, $J \approx 16$ Hz), and the substitution pattern of the aromatic rings.[\[1\]](#)[\[14\]](#)
- Infrared (IR) Spectroscopy: IR spectra provide evidence for the key functional groups. Characteristic peaks include C=C stretching from the aromatic rings and the vinyl group, and C-H stretching and bending vibrations.[\[14\]](#)[\[15\]](#)
- UV-Visible (UV-Vis) Spectroscopy: Due to its extended π -conjugation, **4-Styrylpyridine** exhibits strong absorption in the UV region.[\[16\]](#) The position of the maximum absorption (λ_{max}) is sensitive to the solvent and substitution on the rings, a property that can be modeled using Time-Dependent Density Functional Theory (TD-DFT).[\[17\]](#)
- Mass Spectrometry (MS): MS is used to confirm the molecular weight, with the molecular ion peak (M^+) appearing at an m/z ratio corresponding to its molecular formula.[\[14\]](#)[\[16\]](#)

Chemical Reactivity: The Engine of Functionality

The chemical behavior of **4-Styrylpyridine** is dominated by its two primary reactive sites: the C=C double bond and the pyridine nitrogen.

Photoinduced Reactions

The most notable characteristic of **4-Styrylpyridine** is its photoreactivity. Upon irradiation with UV light, it can undergo two key transformations:

- E/Z (trans/cis) Isomerization: The molecule can reversibly convert from the stable trans isomer to the less stable cis isomer.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[18\]](#) This process is foundational for its use in creating molecular switches and photoresponsive materials, where properties like magnetism or color can be altered by light.[\[10\]](#) In coordination complexes, this isomerization can be sensitized to occur with visible light.[\[11\]](#)
- [2+2] Photocycloaddition: In the solid state, if two **4-Styrylpyridine** molecules are packed in close proximity (with the distance between double bonds being less than 4.2 \AA , as per Schmidt's criteria), UV irradiation can induce a [2+2] cycloaddition reaction.[\[19\]](#) This reaction forms a cyclobutane ring, effectively dimerizing or polymerizing the molecules and is a key strategy in crystal engineering.[\[19\]](#)[\[20\]](#)

Caption: Reversible photoisomerization of **4-Styrylpyridine**.

Coordination Chemistry

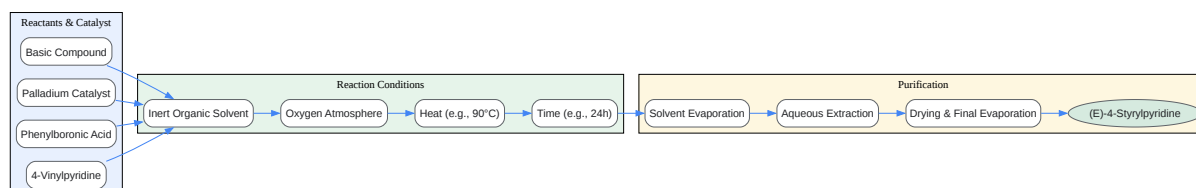
The lone pair of electrons on the pyridine nitrogen atom makes **4-Styrylpyridine** an excellent monodentate ligand. It readily coordinates to a wide range of transition metal ions, including Fe(II), Cu(II), Mn(II), Co(II), and Re(I).^{[4][5][10][21][22]} This coordination is the basis for constructing sophisticated supramolecular structures:

- Metal Complexes: Forms discrete mononuclear or dinuclear complexes.^{[5][19]}
- Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs): When used with bridging co-ligands, it can form 1D, 2D, or 3D extended networks.^{[4][21]} These materials are investigated for applications in catalysis, gas storage, and magnetism.^{[4][5]}

Synthesis Protocol: A Palladium-Catalyzed Approach

While several methods exist, a robust and modern approach for synthesizing (E)-**4-Styrylpyridine** is through a palladium-catalyzed cross-coupling reaction, which offers high selectivity for the desired trans isomer and avoids harsh reagents.^[3]

Workflow: Suzuki-Type Coupling



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Caption: Workflow for the synthesis of (E)-4-Styrylpyridine.

Step-by-Step Methodology

Rationale: This protocol utilizes a Suzuki-type coupling. The palladium catalyst is essential for facilitating the bond formation between the sp^2 carbon of the vinyl group and the sp^2 carbon of the phenyl ring. The base activates the phenylboronic acid, making it competent for transmetalation to the palladium center. Oxygen can play a role in the catalytic cycle, particularly in reoxidizing Pd(0) to the active Pd(II) state in some systems.

- **Reaction Setup:** In a suitable reaction vessel equipped with a condenser and magnetic stirrer, dissolve 4-vinylpyridine (1.0 eq), phenylboronic acid (1.1-1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a basic compound (e.g., K₂CO₃ or an organic base, 2.0 eq) in an inert organic solvent (e.g., DMF or Toluene).^[3]
- **Reaction Execution:** Introduce an oxygen atmosphere (or air) into the vessel. Heat the reaction mixture to the target temperature (e.g., 90-100°C) and maintain for the required duration (e.g., 24-48 hours), monitoring the reaction progress by TLC or GC-MS.^[3]

- **Initial Workup:** After the reaction is complete, cool the mixture to room temperature. Remove the organic solvent under reduced pressure using a rotary evaporator.[3]
- **Extraction and Purification:** Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium chloride (brine). Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.
- **Final Isolation:** Remove the solvent from the dried organic layer by rotary evaporation to yield the crude product.[3] Further purification can be achieved by recrystallization or column chromatography to obtain pure (E)-**4-Styrylpyridine**.

Applications in Research and Drug Development

The unique properties of **4-Styrylpyridine** and its derivatives have led to their use in several high-impact areas:

- **Photoswitchable Materials:** Its photoisomerization is exploited in creating "smart" materials. For example, iron(II) complexes containing **4-styrylpyridine** ligands can have their magnetic properties (spin state) switched using light, a phenomenon known as "Ligand-Driven Light-Induced Spin Change" (LD-LISC).[10][23]
- **Biomimetic Catalysis:** Copper(II) complexes incorporating **4-styrylpyridine** have been shown to mimic the catalytic activity of the enzyme phenoxazinone synthase, which is involved in the aerobic oxidation of o-aminophenols.[5] This opens avenues for developing new, efficient catalysts for organic synthesis.
- **Antifungal Agents and Biological Probes:** Quaternized derivatives, known as styrylpyridinium salts, have demonstrated potent antifungal activity.[6] Furthermore, their fluorescent properties make them valuable as probes to study cellular processes. They can be used as vital dyes to differentiate between living and dead cells and to investigate the function of multidrug resistance (MDR) pumps, which are a major challenge in cancer and infectious disease therapy.[6]

Safety and Handling

As with any laboratory chemical, proper handling of **4-Styrylpyridine** is crucial for ensuring safety.

- Primary Hazards: It is classified as causing skin irritation and serious eye damage. It may also cause respiratory irritation upon inhalation.[\[1\]](#)[\[8\]](#)
- Handling Precautions:
 - Always handle in a well-ventilated area or a chemical fume hood.[\[8\]](#)
 - Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[8\]](#)
 - Avoid breathing dust or vapors.[\[8\]](#)
 - Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[\[13\]](#)[\[24\]](#)

Conclusion

4-Styrylpyridine is far more than a simple organic molecule; it is a versatile platform for innovation. Its robust synthesis, well-defined structure, and, most importantly, its rich photoreactivity and coordination capabilities make it an invaluable tool for scientists. From the design of smart materials that respond to light to the development of new catalytic systems and biomedical probes, the applications of **4-Styrylpyridine** continue to expand, promising further exciting discoveries in the fields of materials science, chemistry, and drug development.

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